molecular formula C24H46O13 B1208794 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate CAS No. 37266-93-6

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate

Cat. No.: B1208794
CAS No.: 37266-93-6
M. Wt: 542.6 g/mol
InChI Key: PVVVEHXCVQRLOC-NSIFZURYSA-N
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Description

Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is a non-ionic detergent commonly used for the solubilization of membrane-bound proteins in their native state. This compound is a type of sucrose ester, which is formed by the esterification of sucrose with fatty acids. It is known for its ability to form micelles and its application in various biochemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate typically involves the esterification of sucrose with dodecanoic acid. This reaction is usually catalyzed by an acid or base and can be carried out under mild conditions to prevent the degradation of sucrose. The reaction can be represented as follows:

Sucrose+Dodecanoic AcidAlpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate+Water\text{Sucrose} + \text{Dodecanoic Acid} \rightarrow \text{this compound} + \text{Water} Sucrose+Dodecanoic Acid→Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to maximize yield and purity. The product is then purified through processes such as crystallization or chromatography .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moiety.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of sucrose and dodecanoic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

Scientific Research Applications

Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the solubilization of membrane-bound proteins, allowing them to be studied in their native state. The molecular targets and pathways involved include interactions with lipid bilayers and protein-lipid interfaces .

Comparison with Similar Compounds

    Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: Similar structure but with an octadecanoic acid moiety instead of dodecanoic acid.

    Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Decanoate: Contains a decanoic acid moiety.

    Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octanoate: Contains an octanoic acid moiety.

Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is unique due to its specific fatty acid chain length, which imparts distinct physicochemical properties such as critical micelle concentration and solubilization capacity. These properties make it particularly suitable for certain applications in biochemistry and industrial processes .

Properties

CAS No.

37266-93-6

Molecular Formula

C24H46O13

Molecular Weight

542.6 g/mol

IUPAC Name

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid

InChI

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1

InChI Key

PVVVEHXCVQRLOC-NSIFZURYSA-N

SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

37266-93-6

Pictograms

Irritant

Related CAS

25339-99-5 (Parent)

Synonyms

lauryl sucrose

Origin of Product

United States

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